molecular formula C16H18N2O2 B5651127 1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea

1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea

Cat. No.: B5651127
M. Wt: 270.33 g/mol
InChI Key: DHASKCBVRXLZPV-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea typically involves the reaction of 4-methoxybenzylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination can be used.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-3-(3-chlorophenyl)urea
  • 1-[(4-Methoxyphenyl)methyl]-3-(3-fluorophenyl)urea
  • 1-[(4-Methoxyphenyl)methyl]-3-(3-ethylphenyl)urea

Uniqueness

1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea is unique due to the specific combination of methoxy and methyl groups attached to the urea moiety. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-4-3-5-14(10-12)18-16(19)17-11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHASKCBVRXLZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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